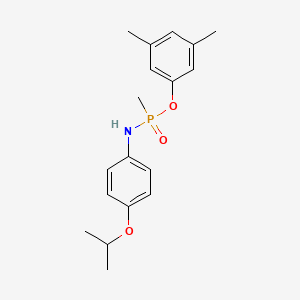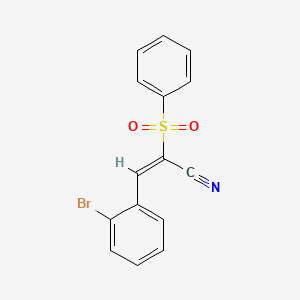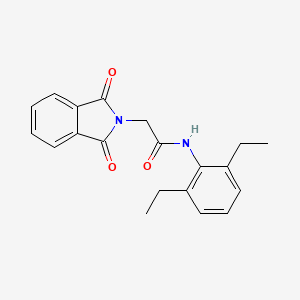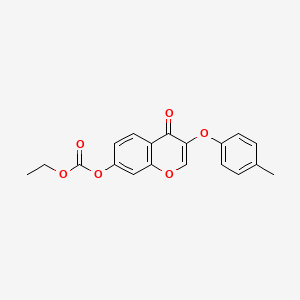
3,5-dimethylphenyl N-(4-isopropoxyphenyl)-P-methylphosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethylphenyl N-(4-isopropoxyphenyl)-P-methylphosphonamidoate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is also known as DIPP and is a member of the phosphonate family. The unique structure of DIPP makes it a promising candidate for use in drug development, as well as in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of DIPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DIPP has been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a key signaling enzyme involved in cell proliferation and survival. Additionally, DIPP has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components.
Biochemical and Physiological Effects:
DIPP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DIPP can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. Additionally, DIPP has been shown to inhibit the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that DIPP can inhibit tumor growth in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DIPP in lab experiments is its high potency and specificity. DIPP has been shown to exhibit potent antitumor activity at low concentrations, making it a promising candidate for drug development. Additionally, DIPP has been shown to exhibit high selectivity towards cancer cells, with minimal toxicity towards normal cells. However, one limitation of using DIPP in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
Orientations Futures
There are several potential future directions for research involving DIPP. One area of interest is the development of DIPP-based anticancer drugs, which could potentially offer improved efficacy and selectivity compared to existing chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of DIPP, which could lead to the development of new therapeutic targets for cancer and other diseases. Finally, studies are needed to explore the potential applications of DIPP in other areas, such as anti-inflammatory therapy and neuroprotection.
Méthodes De Synthèse
The synthesis of DIPP involves several steps, including the reaction of 3,5-dimethylphenol with phosphorus oxychloride, followed by the reaction of the resulting intermediate with 4-isopropoxyaniline. The final product is obtained through purification and isolation techniques, such as column chromatography.
Applications De Recherche Scientifique
DIPP has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is its use in drug development. DIPP has been shown to exhibit promising antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, DIPP has been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of inflammatory mediators.
Propriétés
IUPAC Name |
N-[(3,5-dimethylphenoxy)-methylphosphoryl]-4-propan-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO3P/c1-13(2)21-17-8-6-16(7-9-17)19-23(5,20)22-18-11-14(3)10-15(4)12-18/h6-13H,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPYLYAURPBRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OP(=O)(C)NC2=CC=C(C=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4'-methyl-2-(2-pyridinylamino)-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B5666428.png)
![N~2~-methyl-N~1~-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-N~2~-phenylglycinamide](/img/structure/B5666438.png)
![7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one](/img/structure/B5666453.png)


![3-(3-{[(2-hydroxyethyl)(methyl)amino]sulfonyl}-4,5-dimethoxyphenyl)acrylic acid](/img/structure/B5666480.png)
![6-fluoro-2-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5666483.png)

![1,3,6-trimethyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylcarbonyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5666504.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5666524.png)

![9-(3-hydroxy-4-methylbenzoyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666536.png)

![N-(2,4-dichlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5666554.png)